molecular formula C20H16O2 B3656075 4-methylphenyl 3-(1-naphthyl)acrylate

4-methylphenyl 3-(1-naphthyl)acrylate

Cat. No.: B3656075
M. Wt: 288.3 g/mol
InChI Key: WFWIYBUTFIJGKB-SDNWHVSQSA-N
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Description

4-methylphenyl 3-(1-naphthyl)acrylate is an organic compound with the molecular formula C20H16O2 It is a derivative of acrylate, featuring a 4-methylphenyl group and a 1-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl 3-(1-naphthyl)acrylate typically involves the esterification of 4-methylphenol with 3-(1-naphthyl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl 3-(1-naphthyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 4-methylphenyl 3-(1-naphthyl)acrylic acid or corresponding ketones.

    Reduction: 4-methylphenyl 3-(1-naphthyl)propanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-methylphenyl 3-(1-naphthyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methylphenyl 3-(1-naphthyl)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic rings can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-methylphenyl acrylate: Lacks the 1-naphthyl group, making it less complex.

    3-(1-naphthyl)acrylate: Lacks the 4-methylphenyl group, resulting in different reactivity and applications.

    Phenyl 3-(1-naphthyl)acrylate: Similar structure but without the methyl group, affecting its chemical properties.

Uniqueness

4-methylphenyl 3-(1-naphthyl)acrylate is unique due to the presence of both the 4-methylphenyl and 1-naphthyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-methylphenyl) (E)-3-naphthalen-1-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c1-15-9-12-18(13-10-15)22-20(21)14-11-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWIYBUTFIJGKB-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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